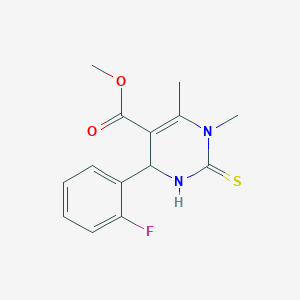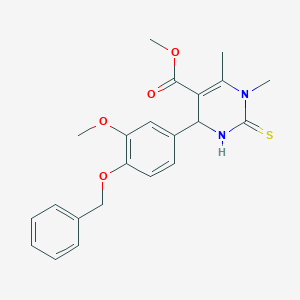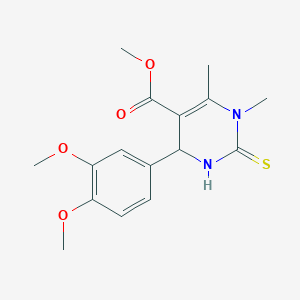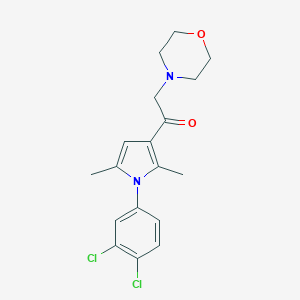![molecular formula C25H21ClN4OS B383212 13-(4-chlorophenyl)-8-(4-methylpiperidin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one CAS No. 379238-09-2](/img/structure/B383212.png)
13-(4-chlorophenyl)-8-(4-methylpiperidin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “13-(4-chlorophenyl)-8-(4-methylpiperidin-1-yl)-15-thia-9,10,17-triazatetracyclo[87002,7012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one” is a complex organic molecule It features a tetracyclic structure with multiple functional groups, including a chlorophenyl group, a methylpiperidinyl group, and a thia-triazatetracyclo core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “13-(4-chlorophenyl)-8-(4-methylpiperidin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one” likely involves multiple steps, including the formation of the tetracyclic core and the introduction of the functional groups. Typical synthetic routes may involve:
Formation of the Tetracyclic Core: This could be achieved through a series of cyclization reactions, possibly involving intramolecular cycloadditions or ring-closing metathesis.
Introduction of Functional Groups: The chlorophenyl and methylpiperidinyl groups could be introduced through substitution reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Ensuring that the reactions can be carried out on a large scale without significant loss of efficiency.
Purification Processes: Implementing methods such as recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
The compound “13-(4-chlorophenyl)-8-(4-methylpiperidin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one” can undergo various chemical reactions, including:
Oxidation: The thia and triaza groups may be susceptible to oxidation under appropriate conditions.
Reduction: The compound could undergo reduction reactions, particularly at the carbonyl group.
Substitution: The chlorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful ligand in coordination chemistry.
Biology
In biology, the compound could be investigated for its potential biological activity. Its structural features suggest that it might interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, the compound could be used in the development of new materials. Its unique structural properties might make it suitable for applications in areas such as polymer science or nanotechnology.
作用机制
The mechanism of action of “13-(4-chlorophenyl)-8-(4-methylpiperidin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Receptors: The compound could bind to specific receptors, modulating their activity.
Enzyme Inhibition: The compound might inhibit the activity of certain enzymes, affecting biochemical pathways.
Interaction with DNA/RNA: The compound could interact with nucleic acids, influencing gene expression or protein synthesis.
相似化合物的比较
Similar Compounds
Similar compounds might include other tetracyclic molecules with functional groups such as chlorophenyl and piperidinyl groups. Examples could include:
13-(4-chlorophenyl)-8-(4-methylpiperidin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one analogs: Compounds with slight modifications to the functional groups or core structure.
Other Tetracyclic Compounds: Molecules with similar tetracyclic cores but different substituents.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and tetracyclic structure. This unique arrangement of atoms may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
379238-09-2 |
|---|---|
分子式 |
C25H21ClN4OS |
分子量 |
461g/mol |
IUPAC 名称 |
13-(4-chlorophenyl)-8-(4-methylpiperidin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C25H21ClN4OS/c1-15-10-12-29(13-11-15)23-19-5-3-2-4-18(19)22-27-24-21(25(31)30(22)28-23)20(14-32-24)16-6-8-17(26)9-7-16/h2-9,14-15H,10-13H2,1H3 |
InChI 键 |
SYPNATHMHNWENY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C62 |
规范 SMILES |
CC1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C62 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B383130.png)
![2-[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B383131.png)
![5-Methyl-2-phenyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383132.png)
![Benzyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B383133.png)
![Benzyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B383135.png)

![Benzyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B383139.png)
![Benzyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B383140.png)

![7-(3-bromophenyl)-5-methyl-2-phenyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383143.png)


![ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B383148.png)

